molecular formula C20H16N2O4 B011621 Fluorescein hydrazide CAS No. 109653-47-6

Fluorescein hydrazide

Cat. No.: B011621
CAS No.: 109653-47-6
M. Wt: 348.4 g/mol
InChI Key: DHEJDHPRYHYLKS-UHFFFAOYSA-N
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Description

Fluorescein hydrazide is a derivative of fluorescein, a highly fluorescent compound widely used in various scientific fields. This compound is known for its ability to form hydrazones with aldehydes and ketones, making it a valuable tool in chemical synthesis and biological research. Its unique fluorescent properties allow it to be used as a probe in various analytical and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein hydrazide can be synthesized through the reaction of fluorescein with hydrazine. The reaction typically involves the condensation of fluorescein with hydrazine hydrate in an organic solvent such as ethanol or methanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fluorescein hydrazide undergoes various chemical reactions, including:

    Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: It can participate in redox reactions, altering its fluorescent properties.

    Substitution Reactions: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Aldehydes and Ketones: Used in condensation reactions to form hydrazones.

    Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride, used in reduction reactions.

Major Products Formed

    Hydrazones: Formed through condensation reactions with aldehydes and ketones.

    Oxidized and Reduced Forms: Resulting from redox reactions.

Scientific Research Applications

Fluorescein hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of hydrazones and other derivatives.

    Biology: Employed as a fluorescent probe for imaging and detecting biomolecules.

    Medicine: Utilized in diagnostic assays and as a marker in various medical tests.

    Industry: Applied in the development of sensors and analytical devices for detecting specific ions and molecules.

Mechanism of Action

The mechanism of action of fluorescein hydrazide involves its ability to form hydrazones with aldehydes and ketones. This reaction alters the fluorescent properties of the compound, allowing it to be used as a probe in various analytical applications. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological assays.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: The parent compound, widely used for its fluorescent properties.

    Fluorescein isothiocyanate: Another derivative used as a fluorescent labeling reagent.

    Fluorescein diacetate: Used in cell viability assays.

Uniqueness

Fluorescein hydrazide is unique in its ability to form hydrazones with aldehydes and ketones, making it a versatile tool in chemical synthesis and biological research. Its fluorescent properties and reactivity with carbonyl compounds set it apart from other fluorescein derivatives.

Properties

IUPAC Name

2-(3,6-dihydroxy-9H-xanthen-9-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c21-22-20(25)14-4-2-1-3-13(14)19-15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)19/h1-10,19,23-24H,21H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJDHPRYHYLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149007
Record name Fluorescein hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109653-47-6
Record name Fluorescein hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109653476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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